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Compound of Interest

Compound Name:
(BHQ-3)-OSu

hexafluorophosphate

Cat. No.: B15140402 Get Quote

(BHQ-3)-OSu hexafluorophosphate, also known as Black Hole Quencher®-3 succinimidyl

ester hexafluorophosphate, is a non-fluorescent "dark" quencher widely utilized in the field of

life sciences and diagnostics. Its primary function is to efficiently absorb the fluorescence

emission of a nearby fluorophore, dissipating the energy as heat rather than light. This property

makes it an invaluable tool for the development of highly sensitive fluorescence-based assays,

particularly those relying on Förster Resonance Energy Transfer (FRET). This guide provides

an in-depth overview of its properties, applications, and detailed experimental protocols for its

use.

Core Properties and Specifications
(BHQ-3)-OSu hexafluorophosphate is an amine-reactive derivative of the BHQ-3 dye. The

succinimidyl ester (OSu) group readily reacts with primary amines on biomolecules such as

proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds. The

hexafluorophosphate (PF6-) is a non-coordinating anion that acts as a counter-ion, contributing

to the stability of the reactive ester.

Chemical and Physical Properties
A summary of the key chemical and physical properties of (BHQ-3)-OSu
hexafluorophosphate is presented in the table below.
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Property Value Reference(s)

Synonyms

BHQ-3 NHS ester

hexafluorophosphate, Black

Hole Quencher-3 succinimidyl

ester hexafluorophosphate

[1][2]

Molecular Formula C37H38F6N7O4P [1][2]

Molecular Weight 789.71 g/mol [1][2]

Appearance Dark purple solid [3]

Solubility

Soluble in organic solvents

such as DMSO, DMF,

methanol, and acetonitrile.[4]

[5]

Storage and Stability

Store at -20°C, protected from

light and moisture.[2][4] The

compound is sensitive to

moisture and reducing agents

like DTT and TCEP, which can

lead to its degradation and

loss of quenching efficiency.[2]

[4] The hexafluorophosphate

counter-ion contributes to its

stability, although hydrolysis

can still occur, particularly in

non-aqueous environments in

the presence of protons.[6]

Spectroscopic Properties
The absorption spectrum of BHQ-3 is broad, spanning the far-red to near-infrared region,

making it an ideal quencher for a range of long-wavelength fluorophores.[7] Its absorption

maximum can vary depending on the solvent and its conjugation state.
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Solvent/Condition
Absorption
Maximum (λmax)

Molar Extinction
Coefficient (ε)

Reference(s)

Dichloromethane

(DCM)
678 nm Not specified [4][5]

Methanol 656 nm Not specified [4][5]

Phosphate-Buffered

Saline (PBS), pH 7.3
615 nm 40,700 M⁻¹cm⁻¹ [4][7]

Conjugated to the 5'-

end of a polyT

oligonucleotide (in

PCR buffer)

670 nm 42,700 M⁻¹cm⁻¹ [4]

Quenching Mechanism and Applications
BHQ-3 functions as a highly efficient dark quencher through a combination of two mechanisms:

Förster Resonance Energy Transfer (FRET) and static (contact) quenching.[7] In FRET, the

excited fluorophore non-radiatively transfers its energy to the proximal BHQ-3 molecule. Static

quenching involves the formation of a ground-state complex between the fluorophore and

BHQ-3, which prevents fluorescence emission.[7] This dual mechanism results in a high signal-

to-noise ratio in assays by minimizing background fluorescence.

The primary applications of (BHQ-3)-OSu hexafluorophosphate lie in the construction of

fluorogenic probes for various biological assays:

Real-Time Quantitative PCR (qPCR): In dual-labeled probes (e.g., TaqMan probes), BHQ-3

is tethered to one end of an oligonucleotide, and a fluorophore to the other. During PCR, the

probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA

polymerase cleaves the probe, separating the fluorophore from the quencher and leading to

an increase in fluorescence.[8]

Protease Activity Assays: A peptide substrate for a specific protease is labeled with a

fluorophore and BHQ-3. In the intact peptide, the fluorescence is quenched. Upon cleavage

by the protease, the fluorophore is released from the quencher, resulting in a "turn-on"

fluorescence signal that is proportional to the enzyme's activity.[9]
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Nucleic Acid Hybridization Assays: Similar to qPCR probes, hybridization probes can be

designed to fluoresce only upon binding to their complementary target sequence.

Bioimaging: FRET-based probes incorporating BHQ-3 can be used to visualize and quantify

specific molecular events within living cells and organisms.[9]

Compatible Fluorophores and Quenching Efficiency
BHQ-3 is most effective at quenching fluorophores that emit in the far-red to near-infrared

range (620-730 nm).[7] This includes popular dyes such as Cy5 and Cy5.5. The efficiency of

quenching is dependent on the spectral overlap between the fluorophore's emission and the

quencher's absorption, as well as the distance between the two molecules.

Fluorophore Quenching Efficiency Reference(s)

Cy5 89% [10]

Cy5.5 84% [10]

It is recommended to pair BHQ-3 with fluorophores that have emission maxima between 620

nm and 730 nm for optimal performance.[7][11]

Experimental Protocols
The following are detailed protocols for the conjugation of (BHQ-3)-OSu
hexafluorophosphate to proteins and amine-modified oligonucleotides.

Labeling of Proteins and Peptides
This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine

residues). The optimal dye-to-protein molar ratio should be determined empirically for each

specific protein.

Materials:

(BHQ-3)-OSu hexafluorophosphate

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
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Protein/peptide to be labeled

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0. Note: Avoid

buffers containing primary amines, such as Tris.[4]

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Purification column (e.g., Sephadex G-25) or dialysis tubing

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final

concentration of 2-10 mg/mL. Ensure the protein solution is free of any amine-containing

contaminants by dialysis or buffer exchange if necessary.

Prepare the BHQ-3 Stock Solution: Immediately before use, allow the vial of (BHQ-3)-OSu
hexafluorophosphate to warm to room temperature. Prepare a 10 mg/mL stock solution in

anhydrous DMSO or DMF.[12]

Perform the Labeling Reaction:

Calculate the required volume of the BHQ-3 stock solution to achieve a 10- to 20-fold

molar excess of the dye over the protein.

While gently stirring the protein solution, add the BHQ-3 stock solution dropwise.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final

concentration of 50-100 mM and incubate for 30 minutes at room temperature.[14]

Purify the Conjugate: Separate the labeled protein from unreacted BHQ-3 and byproducts

using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or by dialysis against

PBS.[13]
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Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the

absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of

BHQ-3 (e.g., ~670 nm for the conjugate). The DOL can be calculated using the Beer-

Lambert law, correcting for the absorbance of BHQ-3 at 280 nm.

Preparation

Reaction Purification & Characterization

Prepare Protein Solution
(2-10 mg/mL in pH 8.3-9.0 buffer)

Mix Protein and BHQ-3
(10-20x molar excess of dye)

Prepare BHQ-3 Stock
(10 mg/mL in anhydrous DMSO/DMF)

Incubate 1-2 hours at RT
(protected from light)

Quench Reaction (Optional)
(Tris or Glycine)

Purify Conjugate
(Desalting column or Dialysis)

Characterize Conjugate
(Determine Degree of Labeling)

Click to download full resolution via product page

Workflow for Labeling Proteins with (BHQ-3)-OSu Hexafluorophosphate.

Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine

modification at the 5' or 3' end, or internally.

Materials:

(BHQ-3)-OSu hexafluorophosphate

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Amine-modified oligonucleotide

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0.[12]

Nuclease-free water

Purification supplies (e.g., desalting column, HPLC system)
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Procedure:

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the

labeling buffer to a final concentration of 1-10 mg/mL.[15] If the oligonucleotide is in a buffer

containing amines (e.g., Tris), it must be purified first by ethanol precipitation or a desalting

column.

Prepare the BHQ-3 Stock Solution: Immediately before use, prepare a 10 mg/mL solution of

(BHQ-3)-OSu hexafluorophosphate in anhydrous DMSO or DMF.[12]

Perform the Labeling Reaction:

Add a 5- to 10-fold molar excess of the BHQ-3 solution to the oligonucleotide solution.[15]

Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from

light.[16]

Purify the Labeled Oligonucleotide: Remove unreacted BHQ-3 and byproducts. Common

purification methods include:

Ethanol Precipitation: This will remove some of the unreacted dye.[15]

Desalting Column: Effective for removing small molecules.[12]

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is

the recommended method for achieving high purity and separating labeled from unlabeled

oligonucleotides.[16]

Characterize the Labeled Oligonucleotide:

UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and at

the absorption maximum of BHQ-3 (~670 nm) to confirm labeling and estimate the

concentration.

Mass Spectrometry: Confirm the covalent attachment of the BHQ-3 moiety by analyzing

the molecular weight of the product.
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Preparation

Reaction Purification & Characterization

Prepare Oligo Solution
(1-10 mg/mL in pH 8.5-9.0 buffer)

Mix Oligo and BHQ-3
(5-10x molar excess of dye)

Prepare BHQ-3 Stock
(10 mg/mL in anhydrous DMSO/DMF)

Incubate 2-4 hours at RT
(protected from light)

Purify Labeled Oligo
(Ethanol Precipitation, Desalting, or HPLC)

Characterize Labeled Oligo
(UV-Vis, Mass Spectrometry)

Click to download full resolution via product page

Workflow for Labeling Amine-Modified Oligonucleotides.

Design of FRET-Based Probes Using BHQ-3
The design of effective FRET probes requires careful consideration of the donor fluorophore

and the quencher, as well as the linker connecting them.

Key Design Principles:

Fluorophore-Quencher Pairing: Select a fluorophore with an emission spectrum that

significantly overlaps with the absorption spectrum of BHQ-3 (620-730 nm). Suitable

fluorophores include Cy5, Alexa Fluor 647, and Cy5.5.[11][17]

Linker Design: The linker connecting the fluorophore and BHQ-3 should be designed to

maintain a close proximity between the two in the "off" state to ensure efficient quenching.

For protease assays, the linker should contain a specific cleavage site for the target

protease.[9] For nucleic acid probes, the distance is determined by the oligonucleotide

sequence.

Assay-Specific Considerations:

For qPCR probes, the probe should be designed to have a melting temperature (Tm) that

is compatible with the PCR annealing/extension temperature.
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For protease assays, the peptide substrate should be specific for the target protease to

minimize off-target cleavage.

Logical Workflow for Designing FRET-Based Probes with BHQ-3.

Conclusion
(BHQ-3)-OSu hexafluorophosphate is a powerful and versatile tool for the development of

sensitive and specific fluorescence-based assays. Its broad absorption in the far-red and near-

infrared spectrum, coupled with its high quenching efficiency, makes it an excellent choice for

quenching a variety of long-wavelength fluorophores. By following the detailed protocols and

design principles outlined in this guide, researchers can effectively utilize this reagent to create

robust probes for a wide range of applications in molecular biology, diagnostics, and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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